Target Engagement Potency of Mcl1-IN-1 Relative to Advanced Mcl-1 Inhibitors
Mcl1-IN-1 inhibits the Mcl-1 protein with a moderate biochemical IC50 of 2.4 µM, as established in the primary discovery study [1]. This potency is substantially lower than that of later-generation Mcl-1 inhibitors such as A-1210477 (Ki = 0.45 nM; IC50 = 26.2 nM) [2] and S63845 (Kd = 0.19 nM; Ki < 1.2 nM) [3]. While Mcl1-IN-1 is therefore not optimal for applications requiring ultra-high target affinity, its micromolar potency profile renders it an invaluable reference standard for calibrating high-throughput screening (HTS) assays and for studying resistance mechanisms that may evade potent, clinical-stage inhibitors [1].
| Evidence Dimension | Biochemical Potency (IC50 / Ki / Kd) |
|---|---|
| Target Compound Data | IC50 = 2.4 µM |
| Comparator Or Baseline | A-1210477: Ki = 0.45 nM; IC50 = 26.2 nM [2]; S63845: Kd = 0.19 nM; Ki < 1.2 nM [3] |
| Quantified Difference | Mcl1-IN-1 is approximately 5,300-fold less potent than A-1210477 (by Ki) and >12,600-fold less potent than S63845 (by Kd). |
| Conditions | Biochemical binding assay (Mcl1-IN-1) [1]; Fluorescence polarization (FP) and surface plasmon resonance (SPR) assays (A-1210477 and S63845) [2][3] |
Why This Matters
This large potency differential defines Mcl1-IN-1's niche: it serves as a low-affinity control and a chemical probe for validating the dynamic range of Mcl-1 inhibition assays, whereas high-affinity compounds are reserved for cellular and in vivo target validation studies.
- [1] Richard DJ, et al. Hydroxyquinoline-derived compounds and analoguing of selective Mcl-1 inhibitors using a functional biomarker. Bioorg Med Chem. 2013 Nov 1;21(21):6642-9. View Source
- [2] Leverson JD, Zhang H, Chen J, et al. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity. Cell Death Dis. 2015;6:e1590. View Source
- [3] Kotschy A, Szlavik Z, Murray J, et al. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature. 2016 Oct 19;538(7626):477-482. View Source
